6-Quinolinol, 8-[(4-amino-1-methylbutyl)amino]-
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Description
“6-Quinolinol, 8-[(4-amino-1-methylbutyl)amino]-” is a compound with the molecular formula C14H19N3O1. It is also known by other names such as 8-[(5-Aminopentan-2-yl)amino]quinolin-6-ol and 6-Hydroxyprimaquine Dihydriodide1. The molecular weight of this compound is 245.32 g/mol1.
Synthesis Analysis
While specific synthesis methods for “6-Quinolinol, 8-[(4-amino-1-methylbutyl)amino]-” were not found in the retrieved information, a series of 2-substituted analogues of a similar compound were prepared and evaluated for antimalarial activity2.
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI representation of the molecule is InChI=1S/C14H19N3O/c1-10(4-2-6-15)17-13-9-12(18)8-11-5-3-7-16-14(11)13/h3,5,7-10,17-18H,2,4,6,15H2,1H3
1. The Canonical SMILES representation is CC(CCCN)NC1=C2C(=CC(=C1)O)C=CC=N2
1.
Chemical Reactions Analysis
Specific chemical reactions involving “6-Quinolinol, 8-[(4-amino-1-methylbutyl)amino]-” were not found in the retrieved information.
Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 2, indicating its partition coefficient between octanol and water1. It has 3 hydrogen bond donors and 4 hydrogen bond acceptors1. The compound has 5 rotatable bonds1. Its exact mass and monoisotopic mass are both 245.152812238 g/mol1. The topological polar surface area of the compound is 71.2 Ų1. The compound has 18 heavy atoms1.
Safety And Hazards
Specific safety and hazard information for “6-Quinolinol, 8-[(4-amino-1-methylbutyl)amino]-” was not found in the retrieved information. However, it is noted that 8-Aminoquinolines, a class of compounds to which this compound belongs, have limitations due to hematological toxicities, primarily methemoglobinemia and hemolysis3.
Future Directions
Specific future directions for “6-Quinolinol, 8-[(4-amino-1-methylbutyl)amino]-” were not found in the retrieved information. However, the enantioselective interactions of similar compounds with human monoamine oxidases have been studied, which may contribute to the enantioselective pharmacodynamics and toxicity of anti-infective 8-AQs therapeutics4.
properties
IUPAC Name |
8-(5-aminopentan-2-ylamino)quinolin-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10(4-2-6-15)17-13-9-12(18)8-11-5-3-7-16-14(11)13/h3,5,7-10,17-18H,2,4,6,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVLLKFLBQUFMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)NC1=C2C(=CC(=C1)O)C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326545 |
Source
|
Record name | 6-quinolinol, 8-[(4-amino-1-methylbutyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Quinolinol, 8-[(4-amino-1-methylbutyl)amino]- | |
CAS RN |
80038-07-9 |
Source
|
Record name | 6-quinolinol, 8-[(4-amino-1-methylbutyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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